(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-20-6-8-21(9-7-20)12-15-16(22)5-4-14-18(23)17(25-19(14)15)11-13-3-2-10-24-13/h2-5,10-11,22H,6-9,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEDKMULYVMFRJ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Inhibitory Activity Against DRAK2
Research indicates that derivatives of benzofuran, including compounds similar to (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, exhibit significant inhibitory activity against DRAK2 (Death-associated protein kinase 2). This enzyme plays a crucial role in the apoptosis of pancreatic β-cells, making these compounds potential candidates for diabetes treatment. A study reported that certain benzofuran derivatives demonstrated IC50 values as low as 0.25 μM, indicating strong protective effects on islet β-cells from apoptosis .
Alkaline Phosphatase Inhibition
Another area of interest is the inhibition of alkaline phosphatase (AP), an enzyme involved in various physiological processes. Compounds based on the benzofuran scaffold have shown promising results as AP inhibitors. The structure-activity relationship (SAR) studies highlighted that modifications to the benzofuran core can enhance inhibitory potency, suggesting that (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one could be further optimized for improved efficacy against AP .
Synthetic Applications
Synthesis of Novel Compounds
The synthesis of benzofuran derivatives often involves complex chemical reactions. The compound under discussion can serve as a precursor in the synthesis of various heterocyclic compounds, including quinoxaline derivatives. The reaction of benzofurazan oxides with benzofuran derivatives has been documented to yield new classes of compounds with varied biological activities . This highlights the versatility of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one in synthetic organic chemistry.
Anticancer Properties
Benzofuran derivatives are increasingly recognized for their anticancer properties. Studies have shown that certain modifications to the benzofuran structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The specific compound may exhibit similar or enhanced activity due to the presence of the furan and piperazine moieties, which are known to contribute to biological activity .
Pharmacological Insights
ADMET Properties
The pharmacokinetic profile of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is essential for its potential therapeutic applications. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that modifications to the benzofuran core can lead to compounds with favorable pharmacological characteristics, including low toxicity and good bioavailability . This makes it a viable candidate for further drug development.
Comparison with Similar Compounds
Substitution at Position 2: Furan vs. Aromatic/Alkyl Groups
- Target Compound : The furan-2-ylmethylene group introduces heteroaromaticity and moderate electron-withdrawing effects, influencing molecular planarity and binding interactions.
- (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one () : A 4-methylbenzylidene substituent provides electron-donating effects, which may stabilize charge-transfer interactions in biological systems .
Key Insight : Furan-based derivatives balance electronic effects and solubility better than chlorinated or alkylated analogs.
Substituents at Position 7: Piperazine vs. Other Functional Groups
- Target Compound : The (4-methylpiperazin-1-yl)methyl group enhances solubility and enables protonation at physiological pH, facilitating interactions with charged biological targets (e.g., enzymes, receptors) .
- (2Z)-2-(1H-Indol-3-ylmethylidene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3-one (): This analog replaces the 4-methylpiperazine with a piperazine group, reducing steric hindrance but increasing basicity.
Key Insight : Methylation of the piperazine ring in the target compound optimizes lipophilicity and metabolic stability.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Benzofuran derivatives are associated with diverse bioactivities, including antimicrobial, antitumor, and antiviral effects (). The target compound’s 6-hydroxy group is critical for hydrogen-bonding interactions with targets like kinases or DNA, as seen in analogs with similar substituents (). Piperazine-containing derivatives (e.g., ) show enhanced cellular uptake due to improved solubility, aligning with the target compound’s design .
Table 1: Comparative Pharmacological and Physicochemical Properties
*Predicted values using ChemAxon software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
